An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde
An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde
CAS Number: 1122-72-1
This technical guide provides a comprehensive overview of 6-Methyl-2-pyridinecarboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a versatile building block.
Chemical and Physical Properties
6-Methyl-2-pyridinecarboxaldehyde, also known by its synonyms 2-Formyl-6-methylpyridine and 6-Methylpicolinaldehyde, is a light yellow to brown crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, offering a snapshot of its physical characteristics and chemical identifiers.
| Property | Value | Reference(s) |
| CAS Number | 1122-72-1 | |
| Molecular Formula | C₇H₇NO | [3] |
| Molecular Weight | 121.14 g/mol | [3] |
| Melting Point | 31-33 °C | [3][4] |
| Boiling Point | 77-78 °C at 12 Torr | [3] |
| Density | 1.095 g/cm³ | [] |
| Refractive Index (n20/D) | 1.527 | |
| Appearance | Light yellow to brown low melting solid | [2] |
| InChI Key | AHISYUZBWDSPQL-UHFFFAOYSA-N | |
| SMILES | Cc1cccc(C=O)n1 |
Spectroscopic Data
The structural elucidation of 6-Methyl-2-pyridinecarboxaldehyde is supported by various spectroscopic techniques. The following table summarizes its key spectral data.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (DMSO-d6, δ, ppm): 2.61 (s, 3H, Me), 7.49 (d, 1H, 5-H, J = 7.5 Hz), 7.71 (d, 1H, 3-H, J = 7.5 Hz), 7.86 (dd, 1H, 4-H, J = 7.5, 7.5 Hz), 9.93 (s, 1H, CHO) | [4] |
| Mass Spectrum | m/z 122.06, I rel 100% [M + H]⁺ | [4] |
| Infrared (IR) | Further data is available from spectral databases. | [1][6] |
| ¹³C NMR | Further data is available from spectral databases. | [6] |
Synthesis and Experimental Protocols
The synthesis of 6-Methyl-2-pyridinecarboxaldehyde can be achieved through various routes. A common and effective method involves the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol (B71962).
Experimental Protocol: Oxidation of 6-Methyl-2-pyridinemethanol
This protocol details the synthesis of 6-Methyl-2-pyridinecarboxaldehyde via the oxidation of 6-methyl-2-pyridinemethanol using selenium dioxide.
Materials:
-
6-methyl-2-pyridinemethanol (20 g, 0.162 mol)
-
Selenium dioxide (10.47 g, 0.081 mol)
-
1,4-Dioxane (B91453) (150 mL)
-
Water (30 mL)
-
Hot Hexane (B92381)
Procedure:
-
In a suitable reaction vessel, dissolve 10.47 g of selenium dioxide in 30 mL of water with stirring.
-
Slowly add the resulting solution to a 150 mL solution of 1,4-dioxane containing 20 g of 6-methyl-2-pyridinemethanol.
-
Heat the reaction mixture to 100 °C and maintain this temperature with continuous stirring for 6 hours.
-
Upon completion of the reaction, cool the mixture and remove the precipitated metallic selenium by filtration.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Extract the residue with hot hexane (3 x 150 mL).
-
Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.
-
The resulting 6-methyl-2-pyridinecarboxaldehyde (14.76 g, 0.121 mol, 75% yield) should have a melting point of 31-33 °C and requires no further purification.[4]
Caption: Workflow for the synthesis of 6-Methyl-2-pyridinecarboxaldehyde.
Applications in Drug Discovery and Organic Synthesis
6-Methyl-2-pyridinecarboxaldehyde is a valuable intermediate in the development of novel therapeutic agents and other functional molecules.[7] Its aldehyde group is reactive and facilitates the formation of Schiff bases, imines, and other nitrogen-containing heterocycles.[7]
1. Synthesis of Anticonvulsant Agents: This compound is a key precursor in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which have demonstrated anticonvulsant properties.[4][]
2. Coordination Chemistry and Ligand Design: The pyridine (B92270) nitrogen and the aldehyde oxygen of 6-Methyl-2-pyridinecarboxaldehyde can act as a bidentate ligand, chelated to metal ions.[7] This property is analogous to well-known ligands like 2,2'-bipyridine (B1663995) and is utilized in the design of metal complexes for catalysis and materials science.[7][8]
3. Precursor for Antitumor Compounds: The aldehyde functionality is crucial for the synthesis of thiosemicarbazone derivatives. Pyridine-2-carboxaldehyde thiosemicarbazones, and by extension, their methylated analogs, are a class of compounds investigated for their potential antitumor activities.[9]
Caption: Key application areas of 6-Methyl-2-pyridinecarboxaldehyde.
Safety and Handling
6-Methyl-2-pyridinecarboxaldehyde is classified as an irritant, affecting the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It is also noted to be sensitive to light and air.[2]
Conclusion
6-Methyl-2-pyridinecarboxaldehyde is a cornerstone intermediate with significant utility in medicinal chemistry and organic synthesis. Its well-defined properties and versatile reactivity make it an essential tool for researchers aiming to construct complex molecular architectures with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to support and facilitate its effective use in a research and development setting.
References
- 1. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-2-pyridinecarboxaldehyde CAS#: 1122-72-1 [m.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 [chemicalbook.com]
- 6. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR [m.chemicalbook.com]
- 7. leapchem.com [leapchem.com]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
